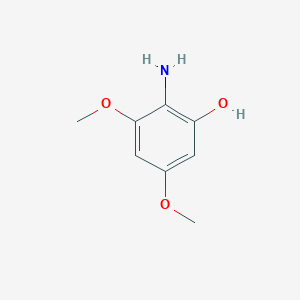

2-Amino-3,5-dimethoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

140112-98-7 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-amino-3,5-dimethoxyphenol |

InChI |

InChI=1S/C8H11NO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,9H2,1-2H3 |

InChI Key |

DKIDAHKXYDXHIY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)N)O |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)O |

Synonyms |

3,5-DIMETHOXY-2-AMINO-PHENOL |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 3,5 Dimethoxyphenol

Advanced Reaction Conditions and Optimization Parameters

Optimizing the synthesis of 2-Amino-3,5-dimethoxyphenol requires careful consideration of catalysts, ligands, and solvent systems to maximize yield, selectivity, and efficiency.

In metal-catalyzed amination reactions, such as the Ullmann-type coupling, the choice of catalyst and ligand is critical.

Catalyst Systems : Copper(I) salts (e.g., CuI, CuBr) are most commonly used. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org

Ligand Architectures : The performance of Ullmann couplings has been dramatically improved by the use of ligands that stabilize the copper catalyst and facilitate the reaction. nih.gov Simple, inexpensive ligands like amino acids (e.g., L-proline, N,N-dimethylglycine) have proven highly effective, allowing reactions to occur at lower temperatures (40-90 °C) with catalytic amounts of copper. nih.gov Bidentate ligands, such as 1,10-phenanthroline, are also frequently employed to accelerate the coupling process. unito.it The ligand helps to solubilize the copper salt and facilitates the reductive elimination step that forms the C-N bond.

The solvent plays a crucial role in any chemical synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself.

For Ullmann-type Coupling : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Dioxane are common choices for Ullmann reactions. These solvents can dissolve the ionic reagents (e.g., bases, salts) and typically have high boiling points, which is beneficial for reactions requiring elevated temperatures. The solvent's ability to coordinate with the metal center can also impact catalytic activity.

Table 3: Summary of Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| 3,5-dimethoxy-2-nitrophenol | Precursor (for reduction) |

| 3,5-dimethoxyphenol (B141022) | Starting Material (for nitration) |

| 2-bromo-3,5-dimethoxyphenol | Precursor (for Ullmann coupling) |

| 2-iodo-3,5-dimethoxyphenol | Precursor (for Ullmann coupling) |

| Palladium on carbon (Pd/C) | Catalyst |

| Platinum(IV) oxide (PtO₂) | Catalyst |

| Raney Nickel | Catalyst |

| L-proline | Ligand |

| 1,10-phenanthroline | Ligand |

Temperature, Pressure, and Reaction Kinetics in Laboratory Syntheses

The laboratory synthesis of this compound is typically achieved via the reduction of its nitro precursor, 3,5-dimethoxy-2-nitrophenol. The conditions for this transformation are critical in determining the reaction's efficiency and yield.

One documented method involves catalytic hydrogenation. In this procedure, the precursor, 3,5-dimethoxy-2-nitrophenyl acetate (B1210297), is dissolved in ethanol (B145695) in the presence of Adams's platinum oxide catalyst. electronicsandbooks.com The reaction proceeds with the absorption of hydrogen over a period of 10 hours, after which the reduction ceases. electronicsandbooks.com While the specific pressure is not stated, such reactions are commonly run under a slight positive pressure of hydrogen gas or at atmospheric pressure. The kinetics of this particular reduction are noted to be slow. electronicsandbooks.com Following the reaction, the product is worked up by evaporation of the solvent under reduced pressure in a nitrogen atmosphere. electronicsandbooks.com

The stability and reactivity of the resulting this compound hydrochloride have been demonstrated in subsequent reactions. For instance, it can be used in reactions stirred at room temperature for approximately 4 hours, indicating its stability under these conditions. google.com

| Parameter | Value / Condition | Source |

| Reaction Type | Catalytic Hydrogenation | electronicsandbooks.com |

| Precursor | 3,5-dimethoxy-2-nitrophenyl acetate | electronicsandbooks.com |

| Catalyst | Adams's platinum oxide | electronicsandbooks.com |

| Solvent | Ethanol | electronicsandbooks.com |

| Temperature | Not specified (typically room temp.) | electronicsandbooks.com |

| Pressure | Not specified (typically atmospheric) | electronicsandbooks.com |

| Reaction Time | 10 hours | electronicsandbooks.com |

Purification and Isolation Techniques for High Purity Production

Achieving high purity of this compound is essential for its use as a chemical intermediate. The purification strategy often involves a combination of extraction, precipitation, and chromatographic methods.

Following its synthesis via catalytic reduction, a primary purification step involves a liquid-liquid extraction. The solid residue containing the crude product is taken up in ether and then extracted with 3N-hydrochloric acid to separate the basic amine from non-basic impurities. electronicsandbooks.com

Crystallization and Recrystallization Protocols

While specific recrystallization protocols for the final this compound product are not detailed in the available literature, methods for its precursor are well-described. The immediate precursor, 3,5-dimethoxy-2-nitrophenol, is purified by recrystallization from ethanol, which yields the compound as yellow needles or plates. electronicsandbooks.com

Furthermore, in subsequent reactions involving this compound hydrochloride, the resulting product can be isolated as a precipitate. This precipitate is collected by filtration and washed with ethanol and water, suggesting that the product has low solubility in these solvents, a principle that underpins crystallization as a purification method. google.com

| Compound | Technique | Solvent(s) | Outcome | Source |

| 3,5-dimethoxy-2-nitrophenol | Recrystallization | Ethanol | Yellow needles/plates | electronicsandbooks.com |

| Derivative of target compound | Precipitation/Washing | Ethanol, Water | Purified solid precipitate | google.com |

Chromatographic Separation Methods for Target Compound Isolation

For achieving very high purity, particularly in the synthesis of derivatives, column chromatography is a documented method. A derivative of this compound was successfully purified using column chromatography on silica (B1680970) gel. google.com This technique separates the target compound from unreacted starting materials and reaction byproducts based on differential adsorption to the silica gel stationary phase. The specific eluent system (mobile phase) used would be selected based on the polarity of the specific derivative being purified.

| Technique | Stationary Phase | Application | Source |

| Column Chromatography | Silica Gel | Purification of a 2-((2,4-dinitrophenyl)amino)phenol derivative | google.com |

Comparative Analysis of Synthetic Pathways: Efficiency, Scalability, and Green Chemistry Principles

The primary synthetic pathway established for this compound involves a two-step process starting from 3,5-dimethoxyphenol. electronicsandbooks.com

Nitration: 3,5-dimethoxyphenol is nitrated to form 3,5-dimethoxy-2-nitrophenol.

Reduction: The resulting 2-nitro compound is then reduced to the target amine, this compound.

The key variable in this pathway is the choice of reducing agent and conditions for the second step. The literature provides a specific example using catalytic hydrogenation with Adams's platinum oxide catalyst. electronicsandbooks.com

Scalability: The described synthesis is a laboratory-scale procedure. Scaling up catalytic hydrogenation reactions can pose challenges related to handling hydrogen gas safely and ensuring efficient catalyst mixing and recovery. The use of expensive platinum-based catalysts can also be a significant cost factor in large-scale production. The purification method involving extraction with ether and hydrochloric acid is a standard and scalable laboratory technique. electronicsandbooks.com

Green Chemistry Principles: The documented pathway has some aspects that are not aligned with green chemistry principles.

Solvent Use: The use of ethanol as a solvent is generally favorable as it is a bio-based solvent. electronicsandbooks.com However, the use of ether for extraction is less desirable due to its high volatility and flammability. electronicsandbooks.com

Catalyst: While catalytic processes are a cornerstone of green chemistry, the use of precious metal catalysts like platinum is a drawback due to cost and resource depletion concerns. electronicsandbooks.com

Atom Economy: The nitration and subsequent reduction sequence is a common and reliable method in aromatic chemistry, but nitration reactions often produce unwanted isomers, potentially lowering the atom economy and requiring significant purification efforts. In this synthesis, the desired 2-nitro isomer is steam-volatile, which aids in its separation. electronicsandbooks.com

Alternative reduction methods for nitroarenes, such as using iron or tin in acidic media or transfer hydrogenation, could offer greener and more scalable alternatives by avoiding gaseous hydrogen and expensive precious metal catalysts. However, the application of these specific methods for the synthesis of this compound is not explicitly detailed in the surveyed literature.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for electron-rich aromatic systems like 2-Amino-3,5-dimethoxyphenol. The rate and regioselectivity of these reactions are controlled by the combined electronic and steric effects of the substituents.

The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions. dalalinstitute.com Similarly, the methoxy (B1213986) (-OCH₃) groups are also activating and ortho, para-directing. In this compound, the positions on the aromatic ring are influenced as follows:

Amino Group (at C2): Strongly activates and directs towards C4 (para) and C6 (ortho).

Hydroxyl Group (at C1): Strongly activates and directs towards C2 (ortho), C4 (para), and C6 (ortho).

Methoxy Groups (at C3 and C5): Activate and direct towards C2, C4, and C6.

The cumulative effect of these groups results in a significant increase in electron density, particularly at the C4 and C6 positions, making them the most probable sites for electrophilic attack. The C2 position is already substituted, and the C4 and C6 positions benefit from the combined directing effects of all substituents. Friedel-Crafts type reactions on the related 3,5-dimethoxyphenol (B141022) show a high degree of regioselectivity, with substitution occurring at the position para to the hydroxyl group (the C4 position), which is activated by both methoxy groups. mdpi.com This highlights the powerful directing influence of the oxygen-containing substituents.

The high electron density of the aromatic ring makes nitration and halogenation feasible, though conditions must be carefully controlled to avoid oxidation and polysubstitution.

Nitration: The direct nitration of highly activated phenols like 3,5-dimethoxyphenol using standard nitric acid/sulfuric acid mixtures can be challenging due to the ring's susceptibility to oxidation. uj.ac.za Milder nitrating agents are often preferred. Studies on related electron-rich phenols have shown that reagents like nitronium tetrafluoroborate (B81430) or inorganic nitrate (B79036) salts (e.g., NH₄NO₃) in sulfuric acid can achieve nitration efficiently while minimizing side reactions. uj.ac.zaresearchgate.net For this compound, the presence of the strongly activating amino group further increases the risk of oxidation, necessitating mild reaction conditions.

Halogenation: Bromination studies on the parent compound 3,5-dimethoxyphenol indicate that with one equivalent of bromine, electrophilic substitution occurs preferentially at the C2 position. researchgate.net For this compound, this suggests that the electronically favored C4 and C6 positions would be the primary sites of halogenation. The reaction is typically rapid and can proceed with reagents like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

| Reaction | Reagent(s) | Typical Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ (mild conditions) or NH₄NO₃/H₂SO₄ | 4-Nitro-2-amino-3,5-dimethoxyphenol | uj.ac.zaresearchgate.net |

| Bromination | Br₂ or NBS | 4-Bromo- and/or 6-Bromo-2-amino-3,5-dimethoxyphenol | researchgate.net |

Nucleophilic Reactions and Condensation Processes

The primary amino group of this compound serves as a potent nucleophile, enabling a range of condensation and alkylation reactions.

The amino group readily reacts with aldehydes and ketones in a condensation reaction to form Schiff bases (or imines). neliti.comnih.gov The reaction is typically catalyzed by a small amount of acid and proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. youtube.com The process begins with the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. Proton transfer steps lead to the formation of the unstable carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. Deprotonation of the nitrogen then yields the final Schiff base product. youtube.com

Reductive alkylation (or reductive amination) is a two-step method used to form substituted amines. For this compound, this process first involves the formation of a Schiff base with an aldehyde or ketone, as described above. The resulting imine or iminium ion intermediate is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C). This method provides a direct route to N-alkylated derivatives of this compound.

Cyclization and Heterocycle Formation

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino, hydroxyl, and activated aromatic ring functionalities can all participate in cyclization reactions. A notable example is the multicomponent reaction between a phenol (B47542), an aldehyde, and malononitrile (B47326) to form chromene derivatives. nih.govheteroletters.org In a reaction involving the related 3,5-dimethoxyphenol, various aromatic aldehydes, and malononitrile in the presence of a base like piperidine (B6355638), 2-amino-3-cyano-4-aryl-5,7-dimethoxy-4H-chromenes were synthesized in good yields. nih.gov This reaction highlights the ability of the phenol to act as a nucleophile in a tandem sequence involving a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

Furthermore, the core structure can be used to construct other heterocyclic systems. For example, starting from 3,5-dimethoxyphenol, a sequence involving ortho-nitration, triflation, a Heck coupling reaction, reduction of the nitro group, and finally cyclization can afford 2-hydroxy-6,8-dimethoxyquinoline. uj.ac.za

| Reactants | Conditions | Heterocyclic Product | Reference |

| 3,5-Dimethoxyphenol, Aromatic Aldehydes, Malononitrile | Piperidine, EtOH, rt | 2-Amino-3-cyano-4-aryl-5,7-dimethoxy-4H-chromene | nih.gov |

| 3,5-Dimethoxyphenol (via multi-step synthesis) | Heck coupling, reduction, cyclization | 2-Hydroxy-6,8-dimethoxyquinoline | uj.ac.za |

Intramolecular Cyclization to Quinoline (B57606) Frameworks

The synthesis of quinoline frameworks, a core structure in many biologically active compounds, can be achieved through multi-step sequences involving derivatives of this compound. A notable strategy begins with the more readily available 3,5-dimethoxyphenol. This precursor undergoes a sequence of reactions including ortho-nitration, conversion of the phenolic hydroxyl to a triflate (a good leaving group), a Heck coupling reaction, reduction of the nitro group to an amine, and finally, intramolecular cyclization to yield the quinoline ring system. tsijournals.com

The key cyclization step involves the formation of an aniline (B41778) derivative, which then undergoes an intramolecular reaction to form the heterocyclic ring. For instance, the synthesis of 2-hydroxy-6,8-dimethoxyquinoline has been successfully accomplished through this pathway. tsijournals.com The general mechanism for such cyclizations often involves the nucleophilic attack of the amino group onto a suitably positioned carbonyl or a related electrophilic center within the same molecule.

Traditional methods for quinoline synthesis, such as the Friedländer, Skraup, or Doebner-von Miller reactions, typically involve the condensation of anilines with carbonyl compounds. acs.orgfrontierspecialtychemicals.com The intramolecular approach starting from derivatives of this compound offers a pathway to specifically substituted quinolines that might be otherwise difficult to access.

Multicomponent Reactions Leading to Fused Heterocyclic Systems (e.g., Chromenes)

This compound, or its precursor 3,5-dimethoxyphenol, is a valuable substrate in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic systems like chromenes. ustc.edu.cn Specifically, the one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and 3,5-dimethoxyphenol yields 2-amino-5,7-dimethoxy-4-aryl-4H-chromene-3-carbonitriles. ua.eswikipedia.org

These reactions are often catalyzed by a base, such as piperidine, and can be carried out under mild conditions, for example, by stirring in ethanol (B145695) at room temperature. ustc.edu.cn The mechanism is thought to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization and tautomerization to afford the final chromene product. The use of various catalysts, including NS-doped graphene oxide quantum dots, has been explored to improve yields and reaction conditions. ustc.edu.cn

The versatility of this reaction allows for the synthesis of a library of chromene derivatives by simply varying the aldehyde component. ua.eswikipedia.org

Table 1: Examples of Multicomponent Synthesis of Chromene Derivatives

| Aldehyde Reactant | Phenol Reactant | Catalyst | Product | Yield (%) |

| Aromatic Aldehydes | 3,5-Dimethoxyphenol | Piperidine | 2-Amino-5,7-dimethoxy-4-aryl-4H-chromene-3-carbonitriles | 57-70% ustc.edu.cnua.es |

| Salicylaldehyde | Not Applicable | DBU | 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | High ustc.edu.cn |

| Aromatic Aldehydes | 1-Naphthol | TEBA | 2-Amino-3-cyano-4-arylbenzo[h]chromenes | High wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions

The presence of amino and hydroxyl groups on the aromatic ring of this compound opens up avenues for various palladium-catalyzed cross-coupling reactions, typically after conversion of the hydroxyl group to a better leaving group like a triflate or halogenation of the ring.

Heck Reactions with Aryl Triflates and Vinyl Halides

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide or triflate with an alkene catalyzed by a palladium complex. wikipedia.org Aryl triflates derived from phenols are excellent substrates for Heck reactions. tsijournals.com In the context of this compound, the phenolic hydroxyl group can be converted to a triflate group (-OTf). This triflate derivative can then undergo a Heck reaction with various alkenes to introduce new carbon-carbon bonds. tsijournals.com

The generally accepted mechanism for the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by alkene insertion into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgwikipedia.org

Other Carbon-Carbon and Carbon-Nitrogen Bond Forming Cross-Couplings

Beyond the Heck reaction, halogenated derivatives of this compound are potential substrates for other important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A bromo-substituted derivative of this compound, such as 2-bromo-3,5-dimethoxyaniline, could be coupled with various aryl or vinyl boronic acids. nih.govresearchgate.net The synthesis of iodo-substituted precursors from 3,5-dimethoxyaniline (B133145) via a Sandmeyer reaction is also a viable route to prepare substrates for Suzuki coupling. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. uit.nodiva-portal.org A halogenated derivative of this compound could be coupled with a variety of primary or secondary amines to introduce new nitrogen-containing substituents. nih.gov The reaction is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. uit.no

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A halogenated derivative of this compound could be used in Sonogashira couplings to introduce alkynyl moieties onto the aromatic ring. scirp.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate 1 (from this compound) | Substrate 2 | Catalyst System | Bond Formed |

| Heck Reaction | Aryl triflate derivative | Alkene | Pd(0) complex, Base | C-C |

| Suzuki-Miyaura Coupling | Bromo- or Iodo- derivative | Aryl/Vinyl boronic acid | Pd(0) complex, Base | C-C |

| Buchwald-Hartwig Amination | Bromo- or Iodo- derivative | Primary/Secondary amine | Pd complex, Ligand, Base | C-N |

| Sonogashira Coupling | Bromo- or Iodo- derivative | Terminal alkyne | Pd complex, Cu(I) salt, Base | C-C (sp) |

Oxidation-Reduction Potentials and Radical Chemistry

The electrochemical properties and radical chemistry of this compound are influenced by its easily oxidizable amino and phenol groups, as well as the electron-donating methoxy groups.

Electrochemical Studies of Oxidation Susceptibility

Electrochemical studies on aminophenol isomers have shown that their oxidation mechanisms are highly dependent on the relative positions of the amino and hydroxyl groups. ua.es

p-Aminophenol typically undergoes hydrolysis upon oxidation to form hydroquinone/p-benzoquinone. ua.es

m-Aminophenol oxidation can lead to the formation of a passivating polymeric film on the electrode surface. ua.es

o-Aminophenol oxidation can produce electroactive polymers containing phenoxazine (B87303) units. ua.es

For this compound, which has an ortho-aminophenol core, electrochemical oxidation would likely proceed at a relatively low potential due to the presence of the electron-donating amino, hydroxyl, and methoxy groups. The oxidation is expected to be complex, potentially leading to the formation of quinone-imine species and subsequent polymerization or decomposition reactions. ustc.edu.cn The initial step is often a one-electron oxidation to form a radical cation. ustc.edu.cn The presence of the methoxy groups would further lower the oxidation potential compared to unsubstituted o-aminophenol.

Furthermore, dimethoxyphenols, such as 2,6-dimethoxyphenol (B48157) (syringol), are known to exhibit significant antioxidant and radical-scavenging activity. semanticscholar.org They can effectively scavenge various free radicals, including DPPH, oxygen-centered, and carbon-centered radicals. nih.govnih.gov This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a radical, forming a stable phenoxy radical that is delocalized over the aromatic ring and stabilized by the methoxy groups. It is highly probable that this compound would also possess potent radical-scavenging properties due to the combined effects of its phenolic and amino groups.

Phenoxyl Radical Formation and Subsequent Transformations

The oxidation of phenolic compounds, including this compound, can proceed via a single-electron transfer (SET) from the phenolic oxygen, resulting in the formation of a phenoxyl radical intermediate. The presence of electron-donating groups, such as the methoxy and amino substituents on the aromatic ring, can stabilize this radical species.

In the case of related dimethoxyphenols, such as 3,5-dimethoxyphenol, the phenoxyl radical has been observed to have a distinct absorption maximum at 580 nm. researchgate.net The formation of such radicals is a key step in many oxidative coupling reactions. For instance, the oxidation of 2-methoxy-4-t-butylphenol with lead dioxide or alkaline ferricyanide (B76249) leads to the formation of a dioxepin derivative, while oxidation with ferricyanide in sodium acetate (B1210297) solution yields a biphenyl (B1667301) derivative. researchgate.net These transformations highlight the diverse pathways available to phenoxyl radicals.

The subsequent reactions of the phenoxyl radical are varied and can include:

Dimerization: Phenoxyl radicals can couple with each other to form dimeric structures.

Cross-Coupling: The radical can react with other aromatic species. This process is influenced by the oxidation potentials of the reacting phenols. researchgate.net For example, the cross-coupling of phenols with aromatics can be achieved using K2S2O8, which generates a cationic phenol radical that is then converted to the phenoxyl radical. researchgate.net

Reaction with other radicals: Phenoxyl radicals can combine with other radical species present in the reaction mixture. nih.gov

Demethylation: In some instances, oxidation can lead to demethylation, as seen in the oxidation of 2,4-dimethoxyphenol (B87100) by silver oxide, which yields methoxy-1,4-benzoquinone and a dimeric ether. researchgate.net

The specific transformations of the phenoxyl radical derived from this compound will be highly dependent on the reaction conditions, including the oxidant used and the presence of other reactive species.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can significantly impact the outcome of reactions involving this compound and related compounds by influencing reaction rates, selectivity, and even the stability of intermediates.

In the context of enzymatic reactions, the nature of the organic solvent can dramatically affect the activity of enzymes like laccase, which are used in the oxidation of phenolic compounds. researchgate.net For the oxidation of 2,6-dimethoxyphenol, dimethyl sulfoxide (B87167) (DMSO) was found to be a suitable co-solvent, allowing the laccase to maintain its active conformation. researchgate.net In contrast, polar solvents can sometimes "strip" essential water from the enzyme surface, leading to conformational changes and reduced activity. researchgate.net

In non-enzymatic reactions, the solvent can influence the reaction pathway and product distribution. For instance, in a three-component synthesis of 2-amino-3-cyano-4H-chromenes involving 3,5-dimethoxyphenol, ethanol was found to be the optimal solvent, affording the highest yield compared to water, dioxane, and acetonitrile. nih.gov

| Solvent | Yield (%) |

| Ethanol | 64 |

| Water | 34 |

| Dioxane | 16 |

| Acetonitrile | 50 |

| Table 1: Effect of Solvent on the Yield of 2-amino-3-cyano-7,9-dimethoxy-4-phenyl-4H-chromene. Data sourced from a study on the synthesis of 2-amino-3-cyano-4H-chromenes. nih.gov |

In ruthenium-catalyzed coupling reactions of 3,5-dimethoxyphenol, 1,2-dichloroethane (B1671644) was identified as the most suitable solvent. nsf.govmarquette.edu Furthermore, in the oxidative amination of phenols, the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent, which is less acidic than hexafluoroisopropanol (HFIP), resulted in a reduced yield of the desired benzoquinone anil product. acs.org This indicates that the acidity and polarity of the solvent can play a critical role in the reaction's efficiency.

The following table summarizes the solvents used in various reactions involving dimethoxyphenols and their general effect:

| Reaction Type | Compound | Solvent | Effect |

| Ruthenium-Catalyzed C-H Coupling | 3,5-dimethoxyphenol | 1,2-dichloroethane | Established as the standard, optimal solvent for the reaction. nsf.govmarquette.edu |

| Three-Component Synthesis | 3,5-dimethoxyphenol | Ethanol | Provided the highest product yield compared to other tested solvents. nih.gov |

| Oxidative Amination | 2,6-dimethoxyphenol | HFIP vs. TFE | HFIP resulted in higher yields compared to the less acidic TFE. acs.org |

| Laccase-Catalyzed Oxidation | 2,6-dimethoxyphenol | DMSO | Found to be a suitable co-solvent, maintaining enzyme activity. researchgate.net |

| Table 2: Influence of Solvents on Reactions of Dimethoxyphenols. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-Amino-3,5-dimethoxyphenol. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is of particular interest, as it confirms the substitution pattern on the benzene (B151609) ring.

The key predicted resonances are:

Aromatic Protons (H-4 and H-6): Due to the substitution pattern, two protons are attached to the aromatic ring at positions 4 and 6. These protons are expected to appear as two distinct doublets in the range of δ 6.0-7.0 ppm. Their meta-coupling (typically with a small coupling constant, J, of 2-3 Hz) would confirm their relationship.

Methoxy (B1213986) Protons (-OCH₃): The two methoxy groups at positions 3 and 5 are chemically non-equivalent and are predicted to give rise to two separate singlets. These signals would likely appear in the upfield region of the aromatic spectrum, typically around δ 3.7-3.9 ppm. For instance, in the related compound (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol, the two methoxy groups appear as a single peak at 3.80 ppm, though the introduction of the amino group in the target molecule would likely induce a slight difference in their chemical environments.

Amino Protons (-NH₂): The protons of the amino group are expected to produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically observed in the range of δ 3.5-5.0 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is also a broad singlet, and its chemical shift is highly dependent on solvent and hydrogen bonding. It can appear over a wide range, from δ 5.0 to 9.0 ppm or even higher.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~6.1 - 6.3 | d (Doublet) | Meta-coupled to H-6. |

| H-6 | ~6.0 - 6.2 | d (Doublet) | Meta-coupled to H-4. |

| -OCH₃ (at C-3) | ~3.8 | s (Singlet) | 6 protons in total for both methoxy groups. |

| -OCH₃ (at C-5) | ~3.7 | s (Singlet) | |

| -NH₂ | Variable (e.g., ~4.5) | br s (Broad Singlet) | Chemical shift is solvent and concentration dependent. |

| -OH | Variable (e.g., ~8.5) | br s (Broad Singlet) | Chemical shift is solvent and concentration dependent. |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.

The predicted chemical shifts are as follows:

Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region (δ 90-160 ppm).

The carbons bearing the oxygen and nitrogen substituents (C-1, C-2, C-3, C-5) will be the most deshielded. C-1 (attached to -OH) and C-2 (attached to -NH₂) are expected around δ 130-150 ppm. The carbons attached to the methoxy groups (C-3 and C-5) are predicted to be highly shielded by the oxygen atoms, appearing in the δ 150-160 ppm range.

The protonated carbons (C-4 and C-6) will be found further upfield, typically in the δ 90-100 ppm region. The chemical shifts of these carbons in the parent compound, 3,5-dimethoxyphenol (B141022), are known and provide a good reference. tandfonline.com

Methoxy Carbons (-OCH₃): The two methoxy carbons are expected to produce sharp signals in the δ 55-60 ppm range.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-OH) | ~145 - 150 |

| C-2 (-NH₂) | ~130 - 135 |

| C-3 (-OCH₃) | ~155 - 160 |

| C-4 | ~95 - 100 |

| C-5 (-OCH₃) | ~158 - 162 |

| C-6 | ~90 - 95 |

| -OCH₃ (at C-3) | ~55 - 56 |

| -OCH₃ (at C-5) | ~55 - 56 |

While 1D NMR provides essential data, 2D NMR experiments are invaluable for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the meta-coupling between the H-4 and H-6 aromatic protons through the presence of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unequivocally assign the protonated aromatic carbons (C-4 and C-6) and the methoxy carbons to their corresponding proton signals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary data focusing on the functional groups and electronic system of the molecule.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected, arising from the O-H (phenol) and N-H (amine) stretching vibrations. The N-H stretch of a primary amine often appears as a doublet in this region. For example, in derivatives of 2-amino-4,6-diphenylnicotinonitrile, N-H stretching bands are observed between 3300 and 3487 cm⁻¹. acs.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are found just below 3000 cm⁻¹ (around 2840-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1450-1620 cm⁻¹ region.

C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages (Ar-O-CH₃) are expected in the 1050-1250 cm⁻¹ region. In the related compound (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol, these are observed at 1205 and 1147 cm⁻¹. d-nb.info

N-H Bending: The scissoring vibration of the primary amine group typically gives a band in the 1590-1650 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | ~3400 - 3200 | Broad, Strong |

| N-H Stretch (Amine) | ~3450 - 3300 | Medium (often a doublet) |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | ~2960 - 2840 | Medium |

| Aromatic C=C Stretch | ~1620 - 1450 | Medium to Strong (multiple bands) |

| Asymmetric Ar-O-C Stretch | ~1250 - 1200 | Strong |

| Symmetric Ar-O-C Stretch | ~1070 - 1020 | Strong |

The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophore, which consists of the substituted benzene ring. The presence of the hydroxyl, amino, and methoxy groups, all powerful auxochromes, is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene.

π → π Transitions:* Two main absorption bands corresponding to π → π* transitions are anticipated.

An intense band, analogous to the E2-band of benzene, is expected in the range of 210-240 nm.

A less intense band, analogous to the B-band of benzene, which shows fine structure in non-polar solvents, is predicted to appear at longer wavelengths, likely around 270-290 nm. For the parent 3,5-dimethoxyphenol, a weak band at 272 nm and a shoulder around 218 nm are observed in aqueous solution. researchgate.net The addition of the amino group at the C-2 position would likely shift these maxima to longer wavelengths.

n → π Transitions:* The non-bonding electrons on the oxygen and nitrogen atoms can also undergo n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The exact position and intensity of these absorption maxima can be influenced by the solvent polarity and pH, which can affect the protonation state of the amino and hydroxyl groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . chemsrc.com

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to show a distinct molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 169. This peak corresponds to the intact molecule having lost one electron. The subsequent fragmentation of this molecular ion provides a characteristic fingerprint.

The fragmentation pattern can be predicted based on the functional groups present: an amino group, a hydroxyl group, and two methoxy groups on a benzene ring. Common fragmentation pathways for related aromatic compounds include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methoxy-substituted aromatic compounds, arising from the cleavage of a C-O bond in one of the methoxy groups. This would result in a significant peak at m/z 154 (M-15). Studies on related methoxyphenols confirm this as a primary fragmentation step. nist.gov The mass spectrum of 2,6-dimethoxyphenol (B48157), for instance, shows a prominent peak at m/z 139 resulting from the loss of a methyl group from the molecular ion at m/z 154. nih.gov

Loss of carbon monoxide (CO): Phenolic compounds often undergo a rearrangement to eliminate a neutral molecule of carbon monoxide, which would lead to a fragment at m/z 141 (M-28).

Loss of a formyl radical (•CHO): A subsequent fragmentation could involve the loss of a formyl radical, leading to further daughter ions.

Cleavage related to the amino group: The presence of the amino group can lead to the loss of HCN (m/z 142) or H₂CN•.

The precise relative intensities of these fragments would constitute the mass spectrum, providing strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition of the parent ion and its fragments with very high accuracy. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Loss |

| 169 | Molecular Ion [M]⁺• | - |

| 154 | [M - CH₃]⁺ | •CH₃ |

| 141 | [M - CO]⁺• | CO |

| 126 | [M - CH₃ - CO]⁺ | •CH₃, CO |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide definitive proof of the structure of this compound by mapping its electron density in a single crystal. rcsb.org

As of the latest reports, a specific crystal structure for this compound has not been deposited in public databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). crystallography.netcam.ac.uk However, crystallographic analyses of closely related molecules, such as Schiff bases derived from aminophenols and hydrazones of dimethoxyphenols, demonstrate the utility of this technique. iucr.orgnih.govjcsp.org.pk

A crystallographic study of this compound would be expected to reveal several key structural features:

Intramolecular Hydrogen Bonding: The ortho positioning of the amino (-NH₂) and hydroxyl (-OH) groups makes the formation of a strong intramolecular hydrogen bond highly probable. This interaction significantly influences the compound's chemical and physical properties.

Molecular Geometry: The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the orientation of the substituent groups.

Crystal Packing and Intermolecular Interactions: The study would elucidate how the molecules arrange themselves in the crystal lattice. This includes identifying any intermolecular hydrogen bonds involving the amino, hydroxyl, or even methoxy groups, as well as potential π-π stacking interactions between aromatic rings. This information is crucial for understanding the material's bulk properties, such as melting point and solubility.

The data collection requires a high-quality single crystal, which is irradiated with X-rays to produce a diffraction pattern. nih.gov The analysis of this pattern allows for the calculation of key crystallographic parameters.

Table 2: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Example of Expected Information |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | e.g., a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Bond Lengths (Å) | The distances between bonded atoms. | e.g., C-O (hydroxyl), C-N (amino), C-O (methoxy) |

| Bond Angles (°) | The angles formed by three connected atoms. | e.g., C-C-O, C-C-N |

| Hydrogen Bond Geometry | Distances and angles defining hydrogen bonds. | e.g., O-H···N distance and angle |

Integration of Experimental Spectroscopic Data with Theoretical Calculations

To gain a deeper understanding of the structural and electronic properties of this compound, experimental data is often integrated with theoretical calculations, most commonly using Density Functional Theory (DFT). jcsp.org.pk This computational approach allows for the prediction of molecular properties and helps in the interpretation of complex experimental spectra. theaic.orgnih.gov

DFT calculations can be used to:

Optimize Molecular Geometry: Theoretical calculations can determine the lowest energy conformation of the molecule in the gas phase, providing predictions of bond lengths and angles that can be compared with X-ray crystallography data. For aminophenols, this is particularly useful for studying the strength and geometry of intramolecular hydrogen bonds. researchgate.netacademicjournals.org

Predict Vibrational Spectra: The calculation of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This allows for the confident assignment of specific absorption bands to the vibrational modes of the molecule, such as the O-H, N-H, and C-O stretches. mdpi.com

Simulate NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. theaic.org Comparing these theoretical values with experimental spectra aids in the definitive assignment of all signals.

Analyze Electronic Properties: DFT provides insights into the electronic structure, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net This information is critical for understanding the molecule's reactivity and potential interaction sites.

The synergy between experimental measurement and theoretical computation provides a robust framework for characterization. Discrepancies between calculated and experimental values can point to specific molecular interactions, such as solvent effects or solid-state packing forces, that are not accounted for in gas-phase calculations. nih.gov

Table 3: Correlation of Experimental and Theoretical Data

| Spectroscopic Technique | Experimental Data | Theoretical (DFT) Calculation | Purpose of Integration |

| Infrared (IR) Spectroscopy | Absorption band positions (cm⁻¹) | Vibrational frequencies and intensities | Assign vibrational modes to specific functional groups. |

| NMR Spectroscopy | Chemical shifts (ppm), coupling constants (Hz) | Shielding tensors, chemical shifts | Confirm structural assignments of protons and carbons. |

| UV-Vis Spectroscopy | Absorption maxima (λₘₐₓ) | Electronic transition energies (TD-DFT) | Assign electronic transitions (e.g., π→π*). |

| X-ray Crystallography | Bond lengths (Å), bond angles (°) | Optimized molecular geometry | Validate the calculated ground-state structure. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and geometry of molecules. academicjournals.org These studies provide a foundational understanding of the intrinsic properties of 2-Amino-3,5-dimethoxyphenol.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a thorough computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Interactive Table: Representative Optimized Geometrical Parameters for a Phenol (B47542) Derivative (Illustrative)

Below is an example of what a table of optimized geometrical parameters might look like for a related phenol derivative, as specific data for this compound is not available. This data is for illustrative purposes only.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 | ~0 |

| C-O (phenol) | 1.36 | - | - |

| C-N (amino) | 1.40 | - | - |

| C-O (methoxy) | 1.37 | - | - |

| O-H | 0.96 | - | - |

| C-C-O (phenol) | - | 119 | - |

| C-C-N (amino) | - | 120 | - |

| C-O-C (methoxy) | - | 118 | - |

| H-O-C-C | - | - | 180 |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor. A study on a Schiff-base ligand containing a 3,5-dimethoxyphenol (B141022) moiety found that the HOMO was mainly localized on the dimethoxyphenolic part of the molecule. academicjournals.org The HOMO-LUMO gap for related compounds provides insights into their electronic properties and reactivity. academicjournals.org

Interactive Table: Representative Frontier Molecular Orbital Energies (Illustrative)

This table illustrates the kind of data that would be generated from a HOMO-LUMO analysis. The values are hypothetical and for demonstration purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations can predict various reactivity parameters, providing a quantitative measure of a molecule's chemical behavior.

Acidity and Basicity Predictions

The acidity of the phenolic hydroxyl group and the basicity of the amino group in this compound can be predicted using computational methods. The pKa value, a measure of acidity, can be calculated by determining the Gibbs free energy change of the deprotonation reaction in a solvent. researchgate.net Similarly, the pKb or the proton affinity of the amino group can be calculated to predict its basicity.

The electron-donating methoxy groups are expected to increase the electron density on the phenyl ring, which would generally decrease the acidity of the phenolic proton compared to phenol itself. The amino group, being basic, can be protonated in acidic conditions. Computational studies on substituted phenols have shown that DFT methods can provide reliable pKa predictions. researchgate.netacs.org

Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. For this compound, the O-H bond dissociation energy of the phenolic group is of particular interest as it relates to the molecule's antioxidant potential. A lower O-H BDE indicates that the hydrogen atom can be more easily abstracted, a key step in scavenging free radicals.

DFT calculations have been successfully used to predict the O-H BDE of various substituted phenols. researchgate.net The presence of electron-donating groups like amino and methoxy groups is known to lower the O-H BDE, suggesting that this compound could possess antioxidant properties. The energetics of other potential reactions, such as oxidation or substitution, can also be modeled to understand the feasibility and thermodynamics of these processes.

Mechanistic Pathway Elucidation through Computational Modeling

For this compound, computational studies could be employed to investigate various reactions. For instance, in a study on the ruthenium-catalyzed coupling reaction of 3,5-dimethoxyphenol, DFT calculations were used to explore plausible mechanistic pathways. marquette.edu Similar approaches could be applied to understand the oxidation mechanisms of this compound or its participation in other chemical transformations. These studies can help to predict the most likely reaction products and understand the factors that control the reaction's outcome. Computational tools have also been used to study the role of similar phenol derivatives in enzymatic reactions. rsc.org

Energy Profiles for Complex Multicomponent Reactions

The utility of computational chemistry extends to mapping the energy landscapes of complex multicomponent reactions. For instance, the ruthenium-catalyzed dehydrative C-H coupling of phenols, including 3,5-dimethoxyphenol, with ketones has been investigated using DFT. acs.org These studies compute the free energies of all intermediate species throughout the entire catalytic cycle, providing a detailed mechanistic understanding. acs.org

In a similar vein, the ruthenium-catalyzed multicomponent deaminative C-H coupling of 3,5-dimethoxyphenol with an enamine and various benzaldehydes has been analyzed. marquette.edu The computed energy profile for the coupling of 3,5-dimethoxyphenol with benzaldehyde (B42025) and 4-(1-cyclohexen-1-yl)morpholine revealed that the initial coordination of the aldehyde to the ruthenium catalyst is an energetically favorable step. marquette.edu The subsequent coupling reaction between the phenol and aldehyde proceeds through a concerted mechanism where proton transfer and C-C bond formation occur simultaneously. marquette.edu A Hammett plot derived from these calculations showed a negative slope (ρ = -0.59), supporting a mechanism involving a C-O cleavage rate-limiting step. marquette.edu

The synthesis of 2-amino-5,7-dimethoxy-4-aryl/alkyl-4H-chromene-3-carbonitrile derivatives through a one-pot three-component reaction of aromatic aldehydes, malononitrile (B47326), and 3,5-dimethoxy phenol has also been a subject of interest, highlighting the role of computational studies in understanding these complex transformations. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery and design for understanding how a ligand might interact with a biological target.

Derivatives of this compound have been the subject of in silico analysis to evaluate their potential as inhibitors of various enzymes. For example, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated as selective COX-2 inhibitors. nih.gov Molecular docking studies were performed using the crystal structure of human COX-2 to understand the binding mechanism of these inhibitors within the active site. nih.gov

Similarly, 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes, synthesized via a three-component reaction involving 3,5-dimethoxyphenol, were investigated as potential anticancer and antifungal agents. nih.govresearchgate.net Molecular docking was employed to study the interaction of these compounds with topoisomerase IB and the active site of CYP51 from Candida species. nih.govresearchgate.net The results indicated that these chromene derivatives interacted with key amino acids in the active site of topoisomerase IB in a manner similar to the known inhibitor topotecan. nih.govresearchgate.net Furthermore, they exhibited better binding energy than fluconazole (B54011) at the active site of CYP51. nih.govresearchgate.net

Another study focused on trimethoprim (B1683648) derivatives, where modifications to the molecular composition, including the introduction of dimethoxyphenyl groups, were explored to enhance binding to proteins like dihydrofolate reductase (DHFR). ekb.eg

Computational docking not only identifies potential inhibitors but also predicts their binding modes and interaction affinities. In the study of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives with COX-2, the docking analysis helped to rationalize the observed in vitro inhibitory activities. nih.gov

For the 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes, docking studies revealed specific interactions, such as hydrogen bonds and various π-interactions (π-cation, π-sigma, π-alkyl, and T-shaped π-π), with the amino acid residues in the active sites of topoisomerase IB and CYP51. researchgate.net These detailed interaction maps are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors.

The binding affinities, often expressed as binding energies, provide a quantitative measure of the strength of the interaction between the ligand and the receptor. For instance, in the study of trimethoprim derivatives, the binding energies ranged from -4.1 to -7.3 kcal/mol, indicating significant receptor-ligand interactions. ekb.eg

Table 1: Predicted Binding Interactions of 2-Amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes

| Target Enzyme | Interacting Amino Acids (Topoisomerase IB) | Interacting Amino Acids (CYP51) | Types of Interactions | Reference |

| Topoisomerase IB / CYP51 | Similar to topotecan | Better binding energy than fluconazole | Hydrogen bonds, π-cation, π-sigma, π-alkyl, T-shaped π-π | nih.govresearchgate.net |

Studies on Tautomerism and Intramolecular Proton Transfer Dynamics

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, and the associated intramolecular proton transfer are fundamental aspects of the chemistry of many phenolic compounds, including derivatives of this compound.

Theoretical studies, particularly using DFT, have been pivotal in understanding the tautomeric equilibria and the dynamics of proton transfer in Schiff bases derived from this compound. academicjournals.orgresearchgate.net One such study focused on 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol, which can exist in two tautomeric forms: the enol-imino (E) form and the keto-enamine (K) form. academicjournals.orgresearchgate.net

The calculations, which included solvent effects using the polarizable continuum model (PCM), revealed that in the gas phase, the enol-imino form is more stable. academicjournals.orgresearchgate.net However, in polar solvents, the equilibrium shifts to favor the keto-enamine tautomer. academicjournals.orgresearchgate.net The tautomerization reaction involves an intramolecular proton transfer, which significantly affects the structural parameters of the molecule. academicjournals.orgresearchgate.net For example, upon tautomerization from the E to the K form, the C2-O1 bond length decreases, indicating a change from a single to a more double-bond character. academicjournals.org Conversely, the C7-N1 bond length increases. academicjournals.org

The strength of the intramolecular hydrogen bond also changes between the two tautomers. In the E form, the O1-H1a···N4 hydrogen bond is stronger than the N4-H1a···O1 bond in the K form, which is consistent with both experimental and other theoretical findings. academicjournals.org

Table 2: Calculated Structural Parameters for Tautomers of 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol

| Parameter | Enol-imino (E) form (Å) | Keto-enamine (K) form (Å) | Reference |

| C2-O1 bond length | 1.3374 | 1.2614 | academicjournals.org |

| C1-C7 bond length | 1.4421 | 1.3898 | academicjournals.org |

| C7-N1 bond length | 1.2946 | 1.3339 | academicjournals.org |

| O1-H1a···N4 H-bond length | 1.6801 | - | academicjournals.org |

| N4-H1a···O1 H-bond length | - | 1.7074 | academicjournals.org |

Derivatives of 2 Amino 3,5 Dimethoxyphenol and Their Research Significance

Design and Synthesis Strategies for Functionalized Derivatives

The chemical versatility of the 2-Amino-3,5-dimethoxyphenol moiety, with its nucleophilic amino and hydroxyl groups, allows for a wide range of chemical transformations. These reactions enable the construction of more complex molecules with tailored electronic and steric properties.

Substituted chromenes are a significant class of oxygen-containing heterocycles that have garnered attention for their wide spectrum of biological activities. The synthesis of 2-amino-4H-chromene derivatives incorporating the 3,5-dimethoxyphenol (B141022) backbone is often achieved through efficient one-pot, three-component reactions. researchgate.netnih.govvulcanchem.com This method typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a phenol (B47542) derivative, such as 3,5-dimethoxyphenol. researchgate.netnih.gov

The general synthetic approach is a multicomponent reaction where an aromatic aldehyde, malononitrile, and 3,5-dimethoxyphenol are reacted in a suitable solvent like ethanol (B145695), often in the presence of a basic catalyst such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govvulcanchem.com The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization to yield the final 2-amino-5,7-dimethoxy-4-aryl-4H-chromene-3-carbonitrile derivative. researchgate.net Advanced catalytic systems, including nanocrystalline magnesium oxide and Na2O-Al2O3-P2O5 glass–ceramic systems, have also been developed to facilitate this synthesis under environmentally benign conditions. researchgate.net

A series of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes were synthesized via a three-component reaction to evaluate their potential as anticancer and antifungal agents. nih.gov

Table 1: Examples of Synthesized 2-Amino-5,7-dimethoxy-4H-chromene Derivatives

| Compound ID | Aryl Substituent (at position 4) | Synthesis Method | Reference |

|---|---|---|---|

| 6b | 4-Fluorophenyl | Three-component reaction of 4-fluorobenzaldehyde, malononitrile, and 3,5-dimethoxyphenol with piperidine catalyst in ethanol. | nih.gov |

| - | Various aryl/alkyl groups | One-pot, three-component coupling using a Na2O-Al2O3-P2O5 glass–ceramic system in aqueous ethanol. | researchgate.net |

| 2a-g | Substituted aryl groups | Ruthenium-catalyzed dehydrative C-H coupling of 3,5-dimethoxyphenol with aryl-substituted enals. | nsf.gov |

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The amino group of this compound provides a reactive site for the formation of such compounds. These derivatives are significant in medicinal chemistry due to their broad range of biological activities. nih.govresearchgate.net

The synthesis of Schiff bases from this compound would typically involve refluxing the aminophenol with a selected aromatic or heterocyclic aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). researchgate.net This straightforward procedure allows for the creation of a large library of derivatives by varying the aldehyde component. For instance, research on related structures has involved reacting amino-heterocycles with various substituted aldehydes to produce Schiff bases with potential antimicrobial properties. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided sources, the methodology is well-established. A study on 5-amino-1,3,4-oxadiazole derivatives bearing a 2,6-dimethoxyphenol (B48157) moiety reported their reaction with substituted 4-hydroxybenzylaldehydes to form novel Schiff bases. orientjchem.org

Modification of the amino group through N-alkylation or N-acylation is a fundamental strategy in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity, and to probe structure-activity relationships.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of this compound can be achieved under basic conditions. A general method involves the use of a base, such as caesium carbonate, to deprotonate the amine, followed by reaction with an alkylating agent (e.g., an alkyl halide) in a polar aprotic solvent like dimethylformamide (DMF). psu.edunih.gov While this method has been described for 2-amino-3-acylthiophenes, the principle is directly applicable to other aminophenols. psu.edunih.gov

N-Acylation: Acylation of the amino group is typically performed by reacting the aminophenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl produced. rsc.org Friedel-Crafts acylation is another powerful method, though it is used to introduce acyl groups onto the aromatic ring rather than the nitrogen atom. rsc.orgnih.gov The N-acylated derivatives contain an amide linkage, which can act as a hydrogen bond donor and acceptor, potentially influencing biological interactions.

1,2,4-Triazole and 1,3,4-oxadiazole (B1194373) rings are important pharmacophores known to be bioisosteric replacements for ester and amide groups, often improving metabolic stability and pharmacokinetic properties. ijper.org The synthesis of these heterocycles often begins with a carboxylic acid derivative, which is converted to an acid hydrazide.

For example, to incorporate the dimethoxyphenol moiety, a precursor like 4-(((4-hydroxy-3,5-dimethoxybenzyl)oxy)methyl)benzoic acid can be synthesized and converted to its corresponding hydrazide. orientjchem.org This hydrazide is a key intermediate.

Oxadiazole Synthesis: Cyclization of the acid hydrazide can lead to the 1,3,4-oxadiazole ring. For example, reaction with carbon disulfide in a basic medium followed by cyclization yields a mercapto-oxadiazole, while reaction with cyanogen (B1215507) bromide can yield an amino-oxadiazole. ijper.orgnih.gov Another common method involves the dehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.gov

Triazole Synthesis: The same acid hydrazide intermediate can be used to synthesize 1,2,4-triazoles. Reaction with an isothiocyanate followed by base-catalyzed cyclization of the resulting acylthiosemicarbazide affords a triazole-thione derivative. acs.orgresearchgate.net Alternatively, hydrazinolysis of a 1,3,4-oxadiazole-2-thione can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol, which serves as a versatile building block for further functionalization. acs.org

Allylation, the introduction of an allyl group (–CH₂–CH=CH₂), can occur at either the hydroxyl or the amino group of this compound. O-allylation of the phenolic hydroxyl group is a common transformation, typically achieved by reacting the phenol with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate in a solvent such as acetone. The resulting allyl phenyl ether can be a precursor for other reactions, such as the Claisen rearrangement. Research on the related compound 2-Allyl-4,5-dimethoxyphenol indicates interest in such structures for their potential biological activities. ontosight.ai The synthesis of these compounds often involves the direct alkylation of the corresponding phenol. ontosight.ai

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the dimethoxyphenol scaffold, these studies have provided insights into how specific structural modifications influence their therapeutic potential.

Chromene Derivatives: For 2-amino-3-cyano-4-aryl-5,7-dimethoxy-4H-chromenes, SAR studies have revealed that the nature and position of the substituent on the 4-aryl ring significantly impact their anticancer and antifungal activities. nih.govresearchgate.net For example, certain substitutions can enhance cytotoxicity against cancer cell lines like SK-LU-1 and PC-3, with some derivatives showing higher activity than the standard drug cisplatin (B142131). nih.gov The dimethoxy substitution pattern on the chromene nucleus is considered important for these activities.

Triazole/Oxadiazole Hybrids: In studies of hybrids containing 1,2,4-oxadiazole (B8745197) and 1,2,3-triazole rings, the nature of the substituent on the phenyl ring attached to the oxadiazole core was found to be critical for activity. Electron-withdrawing groups were often found to enhance biological effects, such as EGFR/VEGFR-2 inhibition in cancer therapy. tandfonline.com

General Phenolic Antioxidants: For phenolic compounds, antioxidant activity is strongly linked to the number and position of hydroxyl groups and other substituents on the aromatic ring. researchgate.net The presence of electron-donating groups, like the methoxy (B1213986) groups in the this compound scaffold, generally enhances radical scavenging ability. The ortho-dihydroxy (catechol) structure is particularly noted for high antioxidant potential. researchgate.net

Adenosine (B11128) Receptor Ligands: In a study of amino-3,5-dicyanopyridines, which are open-ring analogues of some fused heterocyclic systems, modifications at various positions led to significant changes in binding affinity for adenosine A1 receptors. For instance, a methylpyridine substituent at one position resulted in a compound with low nanomolar activity and high selectivity for the A1 receptor over the A2A receptor. nih.gov This highlights the sensitivity of biological targets to subtle structural changes in the ligand.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Derivative Class | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Chromenes | Substituent on 4-aryl ring | Influences anticancer and antifungal potency. | nih.gov |

| Triazole/Oxadiazole Hybrids | Electron-withdrawing groups on phenyl ring | Can enhance enzyme inhibitory activity (e.g., EGFR/VEGFR-2). | tandfonline.com |

| Phenolic Compounds | Electron-donating groups (e.g., -OCH₃) | Generally increases antioxidant/radical scavenging ability. | researchgate.net |

| Aminopyridines | Substituents on pyridine (B92270) and phenyl rings | Drastically alters binding affinity and selectivity for adenosine receptors. | nih.gov |

Compound Index

Electronic and Steric Modifications and Their Impact on Reactivity

The reactivity of this compound and its precursors in synthetic transformations is significantly influenced by electronic and steric factors. In the synthesis of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes, which utilizes 3,5-dimethoxyphenol, the electronic nature of the substituent on the aryl aldehyde reactant plays a crucial role. nih.gov

Research has shown that the yields of these chromene derivatives are generally higher when the aryl aldehyde contains either no substituent or an electron-withdrawing group. nih.gov This suggests that the electronic properties of the aldehyde directly impact the efficiency of the cyclization reaction. For instance, the reaction of 3,5-dimethoxyphenol with malononitrile and various aryl aldehydes demonstrates this trend.

Table 1: Synthesis of 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes

| Aryl Aldehyde Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 2-Amino-3-cyano-5,7-dimethoxy-4-(4-fluorophenyl)-4H-chromene | 45 | nih.gov |

| 4-Bromophenyl | 2-Amino-3-cyano-4-(4-bromophenyl)-5,7-dimethoxy-4H-chromene | 48 | nih.gov |

| 4-Cyanophenyl | 2-Amino-3-cyano-4-(4-cyanophenyl)-5,7-dimethoxy-4H-chromene | 57 | nih.gov |

Steric hindrance also plays a part in the reactivity of phenol derivatives. The positions of substituent groups can influence the accessibility of reaction sites, thereby affecting the outcome of synthetic procedures. While detailed studies on the steric effects for this compound itself are limited in the provided context, research on related dimethylphenol isomers shows that substituent positioning profoundly influences reactivity.

Conformational Flexibility and Biological Relevance

The three-dimensional arrangement of atoms in the derivatives of this compound is critical to their interaction with biological targets. The conformational flexibility, or rigidity, of a molecule can determine its binding affinity to enzymes or receptors.

For example, studies on cyclic dipeptides, which can be synthesized using linkers derived from related dimethoxyphenols, have shown that 7-membered rings often exhibit significant rigidity. researchgate.net This conformational constraint can be advantageous in drug design, as it can lead to more selective binding to a biological target. The investigation of these conformations is often carried out using X-ray crystallography and two-dimensional NMR spectroscopy. researchgate.net

The biological relevance of derivatives of this compound is most prominently demonstrated in the fields of anticancer and antifungal research. The synthesized 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes have been evaluated for their potential as dual inhibitors of enzymes involved in the growth of cancer and fungal cells, such as topoisomerase and CYP51. nih.gov Molecular docking studies have suggested that these compounds can interact with key amino acids in the active sites of these enzymes in a manner similar to known inhibitors. nih.gov

Advanced Characterization of Derived Compounds

The structural elucidation of novel derivatives of this compound relies on a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the newly synthesized compounds.

For the 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromene derivatives, comprehensive characterization has been reported using Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS). nih.gov

Table 2: Spectroscopic Data for 2-Amino-3-cyano-5,7-dimethoxy-4-(4-fluorophenyl)-4H-chromene

| Technique | Key Data | Reference |

|---|---|---|

| FT-IR (CH₂Cl₂) | νmax 3475, 3329 (NH₂), 2196 (C≡N), 1658 (C=C) cm⁻¹ | nih.gov |

| ¹H NMR (600 MHz, acetone-d₆) | δ 3.67 (s, 3H, 5-OCH₃), 3.78 (s, 3H, 7-OCH₃), 4.62 (s, 1H, H-4), 6.15 (br s, 2H, NH₂), 6.24 (d, J = 2.3 Hz, 1H, H-8), 6.30 (d, J = 2.2 Hz, 1H, H-6) | nih.gov |

| ¹³C NMR (150 MHz, acetone-d₆) | δ 36.3 (C-4), 55.1 (7-OCH₃), 55.4 (5-OCH₃), 59.6 (C-3), 93.1 (C-8), 95.1 (C-6), 119.5 (CN), 160.3 (C-2) | nih.gov |

| HRMS (EI) | m/z [M]⁺ calcd for C₁₈H₁₅N₂O₃F: 326.1067; found: 326.1070 | nih.gov |

This detailed characterization is essential for confirming the successful synthesis of the target molecules and for providing the pure, well-defined compounds necessary for biological evaluation and further research into their structure-activity relationships.

Applications and Future Research Directions in Synthetic Organic Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

The unique substitution pattern of 2-Amino-3,5-dimethoxyphenol provides multiple reactive sites—the nucleophilic amino group, the acidic phenolic hydroxyl, and the aromatic ring activated by three electron-donating groups. This functionality makes it an adept starting material for constructing intricate molecular architectures.

The utility of this compound as a foundational scaffold has been demonstrated in the total synthesis of complex pharmaceutical compounds. A notable example is its application as a key intermediate in the preparation of analogues of Griseofulvin, an antifungal drug.

In a patented synthetic route, the process begins with the benzyl (B1604629) ether of this compound, which undergoes catalytic hydrogenation to yield the free phenol (B47542), this compound. ontosight.ai This intermediate is then diazotized using sodium nitrite (B80452) in hydrochloric acid. The resulting diazonium salt is a crucial reactive intermediate, poised for subsequent transformations in the construction of the larger drug molecule. ontosight.ai This specific application underscores the compound's value in providing the core phenolic structure required for certain classes of bioactive molecules.

Table 1: Synthesis of Griseofulvin Analogue Intermediate

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Benzyl ether of this compound | Hydrogen, 5% Palladium on Charcoal, Methanol (B129727) | This compound | Deprotection to reveal the reactive phenol group. ontosight.ai |

While direct, large-scale applications of this compound in agrochemicals are not extensively documented, its structural isomers, such as 2,6-dimethoxyphenol (B48157) (syringol) and 2,4-dimethoxyphenol (B87100), are recognized as versatile building blocks for pharmaceuticals, agrochemicals, and specialty chemicals. univook.comcymitquimica.com Market analysis for 2,6-dimethoxyphenol identifies agrochemicals as a significant application segment, highlighting the industrial relevance of this class of compounds. dataintelo.com The potential for halogenated dimethoxyphenols to be used in producing pesticides or herbicides has also been noted. ontosight.ai

Given this precedent, this compound represents a candidate for the synthesis of novel agrochemicals. Its functional groups could be modified to create molecules with desired herbicidal or pesticidal activities. Furthermore, its role extends to specialty chemicals, particularly in the development of antioxidants. For instance, related phenolic compounds like 2,6-dimethoxyphenol can be enzymatically oxidized to form dimers that exhibit significantly higher antioxidant capacity than the original monomer. researchgate.net This suggests a potential pathway for converting this compound into value-added specialty chemicals with enhanced properties.

Integration in Functional Materials and Polymer Science

The phenolic and amino functionalities of this compound and its precursors make them valuable components in the design of novel polymers and functional materials. These materials often benefit from the rigidity and thermal stability conferred by the aromatic core.

The dimethoxyphenol scaffold is a key precursor for creating polymerizable monomers. For example, 3,5-dimethoxyphenol (B141022) can be converted into monomers like dimethoxyphenol [meth]acrylates by reacting it with reagents such as [meth]acryloyl chloride. dataintelo.com These monomers can then be polymerized to create polymers with the dimethoxyphenyl moiety as a pendant side chain, which can enhance properties like glass transition temperature and thermal stability. dataintelo.com